Cas no 865161-05-3 (N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide)

N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide structure
865161-05-3 structure
Product name:N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide
CAS No:865161-05-3
MF:C21H23N3O4S
MW:413.490023851395
CID:5843931
PubChem ID:4055951

N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-[6-(acetylamino)-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-3-phenoxy-
    • N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
    • (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
    • N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
    • AKOS024605865
    • F1359-1377
    • 865161-05-3
    • N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide
    • Inchi: 1S/C21H23N3O4S/c1-15(25)22-16-8-9-18-19(14-16)29-21(24(18)11-13-27-2)23-20(26)10-12-28-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,22,25)
    • InChI Key: DMEMUEIYTCBSAJ-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CCOC)C2=CC=C(NC(C)=O)C=C2S1)(=O)CCOC1=CC=CC=C1

Computed Properties

  • Exact Mass: 413.14092740g/mol
  • Monoisotopic Mass: 413.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • pka: 14.26±0.20(Predicted)

N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1359-1377-10mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1359-1377-50mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1359-1377-4mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1359-1377-30mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1359-1377-1mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1359-1377-20mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1359-1377-15mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
15mg
$89.0 2023-05-17
A2B Chem LLC
BA62435-25mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3
25mg
$360.00 2024-04-19
Life Chemicals
F1359-1377-20μmol
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1359-1377-40mg
N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
865161-05-3 90%+
40mg
$140.0 2023-05-17

Additional information on N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide

N-(2Z)-6-Acetamido-3-(2-Methoxyethyl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-3-Phenoxypropanamide: A Comprehensive Overview

The compound with CAS No. 865161-05-3, known as N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which have garnered considerable attention due to their versatile applications in drug discovery and material science.

Benzothiazole derivatives are well-known for their ability to act as scaffolds in the development of bioactive molecules. The structure of this compound includes a benzothiazole ring system, which is further substituted with an acetamido group at position 6 and a 2-methoxyethyl group at position 3. Additionally, the molecule features a phenoxypropanamide moiety attached via a conjugated imine bond. These structural elements contribute to the compound's unique chemical properties and biological activities.

Recent studies have highlighted the importance of benzothiazole-based compounds in the development of anti-inflammatory and antioxidant agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain benzothiazole derivatives exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation. The presence of the acetamido group in this compound may enhance its ability to interact with COX enzymes, making it a promising candidate for anti-inflammatory drug development.

Moreover, the phenoxypropanamide moiety in this molecule introduces additional functional groups that can influence its pharmacokinetic properties. Phenoxy groups are known to improve drug absorption and bioavailability, while the amide linkage can enhance metabolic stability. These features make this compound an attractive target for researchers exploring novel therapeutic agents.

Another area of interest lies in the conjugated imine bond within the molecule. This bond can impart electronic properties that facilitate interactions with biological targets such as proteins or nucleic acids. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds with high accuracy, further aiding in their optimization for specific applications.

From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis begins with the preparation of the benzothiazole core, followed by functionalization at positions 6 and 3. The introduction of the phenoxypropanamide moiety requires precise control over reaction conditions to ensure proper stereochemistry and regioselectivity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline this process.

In terms of applications, this compound has shown potential in several areas beyond pharmacology. For example, its aromatic structure and conjugated system make it a candidate for use in organic electronics. Researchers have explored its properties as a semiconductor material in organic field-effect transistors (OFETs), where its charge transport capabilities could be advantageous.

Environmental considerations also play a role in evaluating this compound's utility. Studies on its biodegradability and toxicological profile are essential to ensure that its use does not pose risks to ecosystems or human health. Preliminary data suggest that this compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to confirm these findings.

In conclusion, N-(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxypropanamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development. As advancements in synthetic methods and computational modeling continue to evolve, this compound is likely to unlock new possibilities in medicine, materials science, and beyond.

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